molecular formula C8H6F4O B12298535 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-ol

2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B12298535
M. Wt: 194.13 g/mol
InChI Key: VYYFJUKISCECLS-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(2,6-difluorophenyl)-2,2-difluoroacetone.

    Reduction: Formation of 2-(2,6-difluorophenyl)-2,2-difluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenyl isocyanate
  • 2,6-Difluorophenyl isothiocyanate
  • 2-Fluorophenyl isocyanate

Uniqueness

2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of two fluorine atoms on both the phenyl ring and the ethan-1-ol moiety. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6F4O/c9-5-2-1-3-6(10)7(5)8(11,12)4-13/h1-3,13H,4H2

InChI Key

VYYFJUKISCECLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CO)(F)F)F

Origin of Product

United States

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